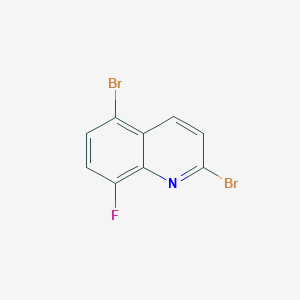

2,5-Dibromo-8-fluoroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2FN |

|---|---|

Molecular Weight |

304.94 g/mol |

IUPAC Name |

2,5-dibromo-8-fluoroquinoline |

InChI |

InChI=1S/C9H4Br2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H |

InChI Key |

ISDFXGRXVPDAKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromo 8 Fluoroquinoline and Analogous Polyhalogenated Fluoroquinolines

Classical and Established Quinoline (B57606) Cyclization Reactions

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain central to the construction of the quinoline nucleus. These reactions are versatile and can be adapted for the synthesis of halogenated derivatives through the use of appropriately substituted precursors.

Friedländer Condensation for Substituted Quinolines

The Friedländer synthesis is a straightforward and widely utilized method for generating quinoline derivatives. alfa-chemistry.com The reaction involves an acid- or base-catalyzed condensation between an o-aminoaryl aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. jk-sci.com The process commences with an aldol (B89426) condensation, followed by cyclodehydration to form the quinoline ring. wikipedia.orgquimicaorganica.org

To synthesize a polyhalogenated fluoroquinoline such as 2,5-Dibromo-8-fluoroquinoline, the Friedländer approach would necessitate a starting material like 2-amino-3,6-dibromo-fluorobenzaldehyde or a corresponding ketone. The reaction's versatility allows for the introduction of various substituents at the 2-, 3-, and 4-positions of the quinoline ring based on the choice of the second carbonyl component. nih.gov While traditionally conducted with oil bath heating, this method has been shown to have significantly improved reaction yields when enhanced by microwave irradiation, particularly for the assembly of halogenated quinolines. nih.gov

The mechanism can proceed via two primary pathways:

Aldol First: The initial step is an aldol reaction between the two carbonyl reactants, which then eliminates water. The resulting unsaturated carbonyl compound undergoes imine formation via intramolecular condensation, leading to the quinoline product. wikipedia.org

Schiff Base First: Alternatively, the reaction can begin with the formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org

| Aspect | Description |

|---|---|

| Reactants | o-Aminoaryl aldehyde or ketone + Carbonyl compound with an α-methylene group. jk-sci.com |

| Catalysts | Acids (e.g., H₂SO₄, p-toluenesulfonic acid, Lewis acids) or bases (e.g., KOH, pyridine). alfa-chemistry.comjk-sci.com |

| Conditions | Typically heated under reflux; microwave irradiation can significantly improve yields and reduce reaction times. jk-sci.comnih.gov |

| Products | Substituted quinolines. alfa-chemistry.com |

| Advantages | Convergent, single-step assembly with readily available starting materials; proceeds under mild conditions without needing protecting groups for functionalities like hydroxyls. nih.gov |

Skraup Synthesis and Variants for Quinoline Ring Formation

The Skraup synthesis is a classic method for producing quinolines, including those substituted on the benzene (B151609) ring. wikipedia.orgtutorsglobe.com The archetypal reaction involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgslideshare.net The reaction is notoriously vigorous, and the addition of ferrous sulfate (B86663) is often used to moderate it. wikipedia.org

The mechanism initiates with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed intramolecular cyclization and, finally, dehydrogenation by the oxidizing agent to yield the aromatic quinoline ring. tutorsglobe.compharmaguideline.com

For the synthesis of halogenated quinolines, a substituted aniline is used. For example, a meta-substituted aniline can yield a mixture of 5- and 7-substituted quinolines. tutorsglobe.com To obtain a compound like this compound, a hypothetical starting material would be a suitably substituted aniline, though the harsh, strongly acidic, and oxidative conditions of the Skraup reaction might not be compatible with all substitution patterns and can lead to low yields. nih.gov

| Aspect | Description |

|---|---|

| Reactants | Aniline (or derivative), glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.org |

| Conditions | Heating, often moderated by ferrous sulfate due to the reaction's exothermic nature. wikipedia.org |

| Key Intermediate | Acrolein (formed in situ from glycerol). iipseries.org |

| Products | Quinolines, with substitution on the benzene ring determined by the starting aniline. tutorsglobe.com |

| Limitations | Harsh reaction conditions and potential for violent reactions. wikipedia.orgnih.gov |

Gould-Jacobs Reaction in Quinoline Synthesis

The Gould-Jacobs reaction is a highly effective method for preparing quinolines that are substituted with a hydroxyl group at the 4-position (4-hydroxyquinolines or 4-quinolones). wikipedia.org The process begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). lookchem.com This initial reaction forms an anilinomethylenemalonate intermediate. wikipedia.org

The subsequent step requires high temperatures (around 250°C) to induce a thermal cyclization, which proceeds through a ketene (B1206846) intermediate. lookchem.com This cyclization is typically carried out in a high-boiling solvent such as diphenyl ether. lookchem.com The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate. Saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline. wikipedia.org This method is particularly useful for synthesizing fluoroquinolone precursors; for instance, various fluoroanilines can be converted to the corresponding fluoro-4-hydroxyquinoline-3-carboxylic acids in good yields. lookchem.com The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. lookchem.com

| Step | Description |

|---|---|

| 1. Condensation | Aniline reacts with an alkoxymethylenemalonic ester (e.g., EMME). wikipedia.org |

| 2. Cyclization | Thermal intramolecular reaction at high temperatures (e.g., 250°C in diphenyl ether). lookchem.comablelab.eu |

| 3. Hydrolysis & Decarboxylation | Saponification of the resulting ester followed by decarboxylation to yield the final product. wikipedia.org |

| Primary Product | 4-Hydroxyquinolines (4-Quinolones). wikipedia.org |

| Key Application | Synthesis of fluoroquinolone antibacterials. lookchem.com |

Conrad-Limpach and Camps Cyclizations

The Conrad-Limpach synthesis is another classical method that yields 4-hydroxyquinolines (4-quinolones). wikipedia.org It involves the reaction of anilines with β-ketoesters. jptcp.com The reaction conditions determine the product: lower temperatures favor the formation of a β-aminoacrylate intermediate, which upon heating to high temperatures (ca. 250°C) in an inert solvent like mineral oil, undergoes thermal cyclization to give the 4-hydroxyquinoline. wikipedia.orgnih.gov This high-temperature cyclization is often the rate-determining step. wikipedia.org

The Camps cyclization provides access to two different hydroxyquinoline isomers from a single starting material, an o-acylaminoacetophenone, by treating it with a hydroxide (B78521) ion. chemeurope.com The reaction can yield either 2-hydroxyquinolines or 4-hydroxyquinolines, with the ratio of the products depending on the specific reaction conditions and the structure of the starting material. chemeurope.com The products, often depicted in their enol (hydroxyquinoline) form, are believed to exist predominantly in the keto (quinolone) form. chemeurope.com

| Reaction | Starting Materials | Key Conditions | Primary Product(s) |

|---|---|---|---|

| Conrad-Limpach | Anilines + β-ketoesters. wikipedia.org | High-temperature (~250°C) thermal cyclization. wikipedia.org | 4-Hydroxyquinolines. wikipedia.org |

| Camps | o-Acylaminoacetophenone. chemeurope.com | Base (hydroxide ion). chemeurope.com | Mixture of 2-hydroxy- and 4-hydroxyquinolines. chemeurope.com |

Pfitzinger and Doebner-von Miller Reactions

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. iipseries.org The base hydrolyzes isatin to an intermediate keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration yield the substituted quinoline-4-carboxylic acid. wikipedia.org This method is a modification of the Friedländer synthesis, using isatin as the o-aminobenzoylformate precursor. tutorsglobe.com The resulting carboxylic acid group can later be removed thermally if desired. tutorsglobe.com

The Doebner-von Miller reaction is a variation of the Skraup synthesis. nih.gov It utilizes an α,β-unsaturated aldehyde or ketone, which reacts with an aniline in the presence of an acid catalyst (e.g., hydrochloric acid) or a Lewis acid. iipseries.orgjptcp.com This approach allows for the synthesis of quinolines with substituents in the pyridine (B92270) half of the molecule. tutorsglobe.com The reaction mechanism is thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. tutorsglobe.comnih.gov

| Reaction | Reactants | Product Type |

|---|---|---|

| Pfitzinger | Isatin + Carbonyl Compound + Base. wikipedia.org | Substituted quinoline-4-carboxylic acids. wikipedia.org |

| Doebner-von Miller | Aniline + α,β-Unsaturated Aldehyde/Ketone + Acid. iipseries.org | Substituted quinolines (often 2- and/or 4-substituted). nih.gov |

Advanced Strategies for Halogenated Quinoline Construction

While classical methods provide the foundation for quinoline synthesis, modern strategies offer improvements in efficiency, yield, and environmental impact. These advanced techniques are particularly valuable for the construction of complex, highly substituted molecules like polyhalogenated quinolines.

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many organic syntheses, including those for quinolines. benthamdirect.com It can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ablelab.eunih.gov Microwave-assisted methods have been successfully applied to classical reactions like the Friedländer and Gould-Jacobs syntheses, providing an efficient and clean route to quinoline derivatives. nih.govtandfonline.comselectscience.net This technique is particularly effective for the rapid, single-step assembly of diverse halogenated 8-hydroxyquinolines. nih.gov

Nanocatalysis: The use of nanocatalysts represents a green and efficient approach to quinoline synthesis. nih.gov Nanoparticles, such as nano-flake ZnO or nanocrystalline alumina, can be employed as reusable, heterogeneous catalysts in reactions like the Friedländer annulation. sid.irresearchgate.net These catalysts often allow the reaction to proceed under milder or even solvent-free conditions, simplifying the workup and reducing waste. sid.ir The high surface area and activity of nanocatalysts can lead to excellent product yields in shorter reaction times compared to conventional methods. researchgate.netacs.org

Transition-Metal Catalysis: Transition-metal-catalyzed reactions have become a dominant strategy for synthesizing complex heterocyclic compounds. iaea.org Catalysts based on metals like cobalt, copper, and palladium enable novel reaction pathways, such as C-H activation and functionalization, for building the quinoline scaffold. nih.govmdpi.com These methods can offer high efficiency and broad functional group tolerance, allowing for the synthesis of polysubstituted quinolines that may be difficult to access through classical routes. iaea.orgmdpi.com For instance, cobalt-catalyzed cyclization of anilines and ligand-free copper-catalyzed reactions have been developed for one-pot quinoline synthesis under mild conditions. mdpi.com There are also transition-metal-free approaches that utilize cascade reactions to achieve the direct conversion of precursors into functionalized quinolines. latrobe.edu.aunih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated quinolines. nih.govresearchgate.net These methods have revolutionized the formation of C-C and C-heteroatom bonds, offering versatile pathways to novel polysubstituted quinoline derivatives from halogenated precursors. nih.govmdpi.com Palladium-catalyzed reactions, in particular, are widely employed due to their high efficiency and functional group tolerance. researchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples organoboron compounds with organic halides or triflates. nih.govyoutube.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. nih.govnih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (facilitated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comnih.gov

The effectiveness of the Suzuki-Miyaura coupling on halogenated quinolines has been demonstrated in numerous syntheses. For instance, dichlorobis(triphenylphosphine)palladium(II) has been used to catalyze the coupling of bromo- and dibromoquinolines with various substituted phenylboronic acids, producing aryl- and diarylquinolines in high yields (68%–82%). researchgate.net The choice of ligand is critical, with dialkylbiaryl phosphine (B1218219) ligands enabling the coupling of even unactivated aryl chlorides and sterically hindered substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling on Halogenated Quinolines

| Halogenated Quinoline | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | Toluene/Ethanol/Water | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 82% |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | Toluene/Ethanol/Water | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 75% |

Data compiled from multiple sources. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-couplings are instrumental in modifying halogenated quinolines. nih.govresearchgate.net

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgmdpi.com It has been successfully applied to halogenated quinoline-5,8-diones to produce alkynyl derivatives. researchgate.net Modified, copper-free versions have also been developed for the functionalization of the quinoline core. researchgate.net

Stille Coupling : This reaction involves the coupling of an organostannane with an organic halide. It is a versatile method for creating C-C bonds.

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org It proceeds via a Pd(0)/Pd(II) catalytic cycle and is an effective method for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org

Negishi Coupling : This reaction couples organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is particularly useful for forming C-C bonds between complex intermediates in total synthesis due to its high reactivity. wikipedia.org The Negishi coupling was one of the first methods to allow for the synthesis of unsymmetrical biaryls in good yields. organic-chemistry.org

Kumada Coupling : As the first reported transition metal-catalyzed cross-coupling reaction, the Kumada coupling uses a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. mdpi.comorganic-chemistry.org Its application is somewhat limited by the high reactivity of Grignard reagents, which are incompatible with certain functional groups. mdpi.com

Hiyama Coupling : This reaction creates a carbon-carbon bond between an organosilane and an organic halide. wikipedia.orgorganic-chemistry.org A key feature is the requirement of an activating agent, such as a fluoride (B91410) ion or a base, to polarize the C-Si bond and facilitate transmetalation. organic-chemistry.orgmdpi.com

When a quinoline substrate contains multiple halogen atoms, the chemo- and regioselectivity of the cross-coupling reaction become paramount. The outcome of the reaction is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl > C-F. libretexts.org

This reactivity difference allows for selective functionalization. For example, in a molecule like 2-bromo-4-iodo-quinoline, a Sonogashira coupling will preferentially occur at the more reactive C-I bond. libretexts.org Similarly, in the palladium-catalyzed Sonogashira coupling of 2-aryl-4-chloro-3-iodoquinoline derivatives with a stoichiometric amount of a terminal alkyne, the reaction occurs exclusively at the C-3 iodo position, leaving the C-4 chloro group intact for subsequent transformations. unisa.ac.za

The position of the halogen on the quinoline ring also influences reactivity. For polyhalogenated pyridines, which are structurally related to quinolines, oxidative addition is often favored at the C2 and C4 positions due to the inductive electron-withdrawing effect of the nitrogen atom, which increases the electrophilicity at these sites. nih.gov However, steric hindrance and the specific reaction conditions, including the choice of catalyst and ligand, can override these inherent electronic preferences, allowing for controlled, site-selective functionalization of polyhalogenated systems. nih.govescholarship.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key mechanism for modifying aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction typically proceeds through a two-step addition-elimination sequence. A nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uknih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub Aromatic systems containing fluorine are often excellent substrates for SNAr, as fluorine's high electronegativity activates the ring toward nucleophilic attack. core.ac.uk

In fluoroquinolines, the fluorine atom itself acts as an activating group for SNAr reactions, while also serving as the leaving group. The inherent electronic properties of the quinoline ring system, with its electron-deficient nature, further facilitate nucleophilic attack. The development of synthetic fluoroquinolone antibacterials, such as Ciprofloxacin and Norfloxacin, relies on a key SNAr step where a secondary amine (e.g., piperazine) displaces a halogen at the C-7 position. tandfonline.com

The regioselectivity of SNAr on polyfluorinated systems is directed by the positions of activating groups. pressbooks.pub The quinoline nitrogen atom inherently withdraws electron density, making the ortho (C2) and para (C4) positions particularly susceptible to nucleophilic attack. wikipedia.org This directing effect allows for the selective displacement of fluorine atoms in the synthesis of complex fluoroquinolone derivatives.

The synthesis of substituted quinoline-3-carboxylates can be achieved with high regioselectivity through SNAr reactions on polyhalogenated precursors. tandfonline.comtandfonline.com Studies on substrates like ethyl 4-chloro-6,7-difluoro-quinoline-3-carboxylate have shown that the substitution pattern can be precisely controlled by manipulating the reaction conditions. tandfonline.com

By carefully selecting the nucleophile, base, solvent, and temperature, it is possible to achieve mono- or multi-substitution at specific positions. For example, the reaction of ethyl 4-chloro-6,7-difluoro-quinoline-3-carboxylate with phenol (B47542) can be directed to yield either a 4-monosubstituted product or a 4,7-disubstituted product. tandfonline.com This control is crucial for building a library of novel quinoline derivatives for various applications. tandfonline.com

Table 2: Regioselective SNAr of Ethyl 4-chloro-6,7-difluoro-2-cyclopropylquinoline-3-carboxylate

| Nucleophile | Base / Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenol | NaH / THF | Reflux, 6h | Ethyl 4-phenoxy-6,7-difluoro-2-cyclopropylquinoline-3-carboxylate | 91% |

| Phenol | K₂CO₃ / DMF | 100°C, 16h | Ethyl 7-phenoxy-4-chloro-6-fluoro-2-cyclopropylquinoline-3-carboxylate | 67% |

| Phenol | NaH / DMSO | 100°C, 10h | Ethyl 4,7-diphenoxy-6-fluoro-2-cyclopropylquinoline-3-carboxylate | 89% |

| Thiophenol | K₂CO₃ / DMF | 25°C, 12h | Ethyl 4-phenylthio-6,7-difluoro-2-cyclopropylquinoline-3-carboxylate | 95% |

Data sourced from a study on regioselective SNAr reactions. tandfonline.com

Multi-Component and One-Pot Synthetic Approaches

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in organic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduction of waste. rsc.org These strategies allow for the construction of complex molecules like polyhalogenated fluoroquinolines in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

One-pot methodologies are particularly valuable for the synthesis of highly substituted quinolines. For instance, a three-component reaction involving 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine has been developed for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines. mdpi.com While not a direct route to this compound, this method demonstrates the potential of MCRs to introduce halogen substituents in a controlled manner. Another example involves a three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water, catalyzed by SnCl2·2H2O, to produce 2-substituted quinolines. nih.gov

The synthesis of fluorinated pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety has been achieved through a one-pot process that combines an Ugi-Zhu three-component reaction with a cascade sequence under microwave heating. This approach highlights the utility of combining MCRs with other synthetic techniques to rapidly build complex, halogenated heterocyclic systems.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to design potential synthetic routes. A hypothetical approach could involve the reaction of a suitably substituted di-bromo-fluoro-aniline with a carbonyl compound and another component that introduces the remaining atoms of the quinoline ring in a convergent manner.

| Reaction Type | Starting Materials | Key Features | Product Type |

|---|---|---|---|

| Three-component | 2-aminoaryl propargyl alcohols, aryldiazonium salts, molecular iodine | One-pot synthesis, introduction of iodine substituent. mdpi.com | 6-(aryldiazenyl)-3-iodoquinolines mdpi.com |

| Three-component | Aniline, aldehydes, ethyl 3,3-diethoxypropionate | Ultrasound-assisted, aqueous medium, SnCl2·2H2O catalyst. nih.gov | 2-substituted quinolines nih.gov |

| Ugi-Zhu three-component/cascade | Aldehydes, amines, α-isocyanoacetamides, anhydride | Microwave-assisted, one-pot, synthesis of complex fused systems. | Fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety |

Green Chemistry Principles in the Synthesis of Halogenated Fluoroquinolines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. ijbpas.com The synthesis of halogenated fluoroquinolones is no exception, with researchers focusing on developing more sustainable methods that reduce or eliminate the use of hazardous substances.

Solvent-Free and Aqueous Reaction Media

One of the cornerstones of green chemistry is the use of environmentally benign solvents or, ideally, the complete avoidance of solvents. Water is an attractive medium for organic synthesis due to its non-toxic, non-flammable, and abundant nature. A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones or malononitrile (B47326) can be conducted in water at 70°C without the need for a catalyst. organic-chemistry.org This approach offers high yields and avoids the use of organic solvents. organic-chemistry.org

Solvent-free conditions represent an even greener alternative. The synthesis of poly-substituted quinolines has been achieved via the Friedländer hetero-annulation of 2-aminoaryl ketones and carbonyl compounds using silica-supported P2O5 at 80°C under solvent-free conditions. researchgate.net This method provides high yields in a short reaction time. researchgate.net Another example is the use of tartaric acid as a natural, green catalyst for the one-pot, multi-component synthesis of polysubstituted quinolines under solvent-free conditions.

An efficient and convenient metal-free method for the C5-selective halogenation of quinoline derivatives has been developed using readily available N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water. rsc.org This reaction proceeds smoothly without the need for additional oxidants or additives, offering a broad substrate scope and short reaction times. rsc.org

Microwave-Assisted and Ultrasonication-Mediated Syntheses

Microwave irradiation and ultrasonication are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. These techniques are considered green as they can reduce reaction times and energy consumption.

Microwave-assisted organic synthesis has been successfully applied to the synthesis of quinoline derivatives. For instance, a microwave-assisted protocol using trifluoroacetic acid in chloroform (B151607) has been reported for quinoline synthesis. An economical and eco-efficient Friedländer condensation for the synthesis of polysubstituted quinolines has been developed using ammonium (B1175870) chloride as a promoter under both microwave irradiation and conventional heating, with the microwave-assisted method showing significant rate enhancement. researchgate.net The synthesis of various fused heterocyclic systems containing a quinoline core has also been achieved through microwave-assisted, three-component domino reactions. nih.gov

Ultrasonication is another green technique that has been employed for the synthesis of quinolines. The use of ultrasound can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. An ultrasound-assisted approach for the green synthesis of poly-hydroquinoline derivatives has been reported. researchgate.net Furthermore, the synthesis of quinoline derivatives has been achieved in aqueous media using basic ionic liquids under ultrasonic irradiation, providing a green and efficient procedure. nih.gov Ultrasound has also been shown to promote radical cascade reactions for the synthesis of other heterocyclic compounds, suggesting its potential applicability to the synthesis of complex quinolines. usp.br

| Method | Key Advantages | Example Application |

|---|---|---|

| Aqueous Media | Non-toxic, non-flammable, abundant solvent. organic-chemistry.org | Catalyst-free Friedländer synthesis of quinolines. organic-chemistry.org |

| Solvent-Free | Eliminates solvent waste, often simpler work-up. researchgate.net | P2O5/SiO2 catalyzed synthesis of poly-substituted quinolines. researchgate.net |

| Microwave-Assisted | Reduced reaction times, increased yields, energy efficient. researchgate.net | NH4Cl promoted Friedländer condensation. researchgate.net |

| Ultrasonication | Enhanced reaction rates, milder conditions. nih.gov | Synthesis of quinolines using basic ionic liquids in aqueous media. nih.gov |

Catalyst-Free and Biocatalytic Transformations

The development of catalyst-free reactions is a highly desirable goal in green chemistry, as it simplifies reaction procedures and avoids contamination of the product with catalyst residues. As mentioned previously, a catalyst-free Friedländer reaction for the synthesis of quinolines in water has been reported, demonstrating the feasibility of this approach. organic-chemistry.org Additionally, catalyst-free double C-H functionalization of quinolines with phosphine oxides has been achieved through a sequence of SNHAr reactions. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high enantio- and regioselectivity.

The use of monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) as biocatalysts has been explored for the synthesis of quinolines and 2-quinolones. acs.orgnorthumbria.ac.uk Whole cells and purified MAO-N enzymes have been used to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. acs.orgnorthumbria.ac.uk However, it was noted that THQs bearing halogen substituents were poorly converted into their corresponding quinoline derivatives, suggesting that this particular biocatalytic system may have limitations for the synthesis of polyhalogenated quinolines. acs.orgnorthumbria.ac.uk

Reactivity Studies and Derivatization Pathways of 2,5 Dibromo 8 Fluoroquinoline

Differential Reactivity of Halogen Substituents (Bromine vs. Fluorine)

The reactivity of halogen substituents on an aromatic ring is influenced by a combination of factors, including electronegativity, bond strength, and the electronic nature of the ring system. In the case of 2,5-Dibromo-8-fluoroquinoline, the two bromine atoms at the C-2 and C-5 positions and the fluorine atom at the C-8 position exhibit distinct chemical behaviors.

Generally, in nucleophilic aromatic substitution (SNAr) reactions on heteroaromatic systems like quinoline (B57606), the reactivity of halogens follows the order F > Cl > Br > I, which is counterintuitive to their electronegativity. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. However, in palladium-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energy.

In the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity trend is dictated by the ease of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Consequently, the C-Br bonds are significantly more reactive than the C-F bond. Studies on dihalopyridines have shown that selective cross-coupling can be achieved based on the differential reactivity of the halogens. A similar principle applies to di- and tri-haloquinolines. rsc.orgnih.gov

Table 1: Predicted Reactivity of Halogen Substituents in this compound

| Position | Halogen | Predicted Reactivity in Nucleophilic Aromatic Substitution | Predicted Reactivity in Palladium-Catalyzed Cross-Coupling |

| C-2 | Bromine | High | High |

| C-5 | Bromine | Moderate | Moderate |

| C-8 | Fluorine | Low | Very Low |

Regioselective Functionalization at C-2, C-5, and C-8 Positions

The distinct electronic environments of the C-2, C-5, and C-8 positions in this compound allow for a high degree of regioselectivity in its functionalization. The pyridine (B92270) ring is generally more electron-deficient than the benzene (B151609) ring, making the positions on the pyridine ring more susceptible to nucleophilic attack.

Functionalization at the C-2 Position: The C-2 position is the most activated site for nucleophilic aromatic substitution. Reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed preferentially at this position. Furthermore, palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, can be selectively performed at the C-2 position under carefully controlled conditions. The choice of catalyst, ligand, and reaction temperature can be tuned to favor monosubstitution at C-2 over C-5. rsc.orgnih.gov

Functionalization at the C-5 Position: The C-5 bromine is less reactive than the C-2 bromine in both nucleophilic substitution and palladium-catalyzed reactions. To achieve selective functionalization at the C-5 position, the more reactive C-2 position would typically need to be addressed first or the reaction conditions would need to be carefully optimized to exploit the more subtle differences in reactivity. For instance, after functionalizing the C-2 position, a subsequent, more forcing cross-coupling reaction could be employed to modify the C-5 position.

Functionalization at the C-8 Position: The C-8 position, bearing a fluorine atom, is the most challenging to functionalize via conventional cross-coupling methods. However, the fluorine atom can act as a directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the adjacent C-7 position, creating a nucleophilic center that can then be quenched with various electrophiles. nih.gov This provides an alternative strategy for introducing functionality near the C-8 position.

Electrophilic and Nucleophilic Reaction Pathways

Electrophilic Reactions: The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they preferentially take place on the carbocyclic (benzene) ring. For quinoline itself, electrophilic attack typically occurs at the C-5 and C-8 positions. youtube.com In this compound, the presence of two bromine atoms and a fluorine atom will further deactivate the ring towards electrophilic attack. However, under harsh conditions, further substitution might be possible, and the directing effects of the existing halogens would need to be considered.

Nucleophilic Reactions: As previously discussed, the pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. In this compound, the C-2 position is the primary site for nucleophilic aromatic substitution. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. The general mechanism involves the addition of a nucleophile to the C-2 carbon, followed by the elimination of the bromide ion. libretexts.orgyoutube.com

Scaffold Diversification via Selective Bond Transformations

The presence of multiple, differentially reactive halogen atoms makes this compound an excellent scaffold for chemical library synthesis through sequential and selective bond transformations.

Sequential Cross-Coupling Reactions: A powerful strategy for scaffold diversification involves the stepwise functionalization of the C-2 and C-5 positions using palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst system and reaction conditions, it is possible to first introduce a substituent at the more reactive C-2 position, followed by a different functional group at the C-5 position. For example, a Suzuki coupling could be performed at C-2 under mild conditions, followed by a Sonogashira or Buchwald-Hartwig amination at C-5 under more forcing conditions. This approach allows for the creation of a diverse array of disubstituted quinolines with precise control over the substitution pattern. rsc.orgnih.gov

Table 2: Potential Sequential Functionalization of this compound

| Step | Reaction Type | Position | Reagents | Product |

| 1 | Suzuki Coupling | C-2 | Arylboronic acid, Pd(PPh3)4, Na2CO3 | 2-Aryl-5-bromo-8-fluoroquinoline |

| 2 | Sonogashira Coupling | C-5 | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N | 2-Aryl-5-alkynyl-8-fluoroquinoline |

| 1 | Buchwald-Hartwig Amination | C-2 | Amine, Pd2(dba)3, Xantphos, NaOtBu | 2-Amino-5-bromo-8-fluoroquinoline |

| 2 | Heck Coupling | C-5 | Alkene, Pd(OAc)2, P(o-tol)3, Et3N | 2-Amino-5-alkenyl-8-fluoroquinoline |

Derivatization via Lithiation: Following the potential ortho-lithiation directed by the C-8 fluorine atom, a variety of electrophiles can be used to introduce new functional groups at the C-7 position. This includes alkyl halides, aldehydes, ketones, and carbon dioxide, leading to the formation of C-C or C-heteroatom bonds. This strategy complements the cross-coupling reactions at the C-2 and C-5 positions, providing access to a different region of the quinoline scaffold. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Elemental Analysis (CHN) for Compositional Verification

No experimental data for the elemental analysis of 2,5-Dibromo-8-fluoroquinoline is available in the searched scientific literature. This analysis would theoretically determine the percentage composition of carbon, hydrogen, and nitrogen, which could then be compared to the calculated theoretical values based on its chemical formula (C₉H₄Br₂FN) to verify its elemental composition and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available information on the UV-Vis absorption spectrum of this compound in the reviewed sources. This spectroscopic technique would typically provide insights into the electronic transitions within the molecule, revealing the wavelengths of maximum absorption (λmax) which are characteristic of its chromophoric system.

Thermal Analysis (TGA)

No data from thermogravimetric analysis of this compound could be located. TGA would be used to evaluate the thermal stability of the compound by measuring its mass change as a function of temperature, thereby identifying decomposition temperatures and providing information about its thermal degradation profile.

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 8 Fluoroquinoline

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to understand the behavior of electrons in molecules. These calculations can elucidate a molecule's electronic structure, predict its spectroscopic signatures, and offer insights into its reactivity.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

A detailed analysis of the electronic structure of 2,5-Dibromo-8-fluoroquinoline would involve mapping its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in determining the molecule's chemical reactivity and its behavior in electronic applications. Furthermore, a charge distribution analysis would reveal the electrostatic potential of the molecule, highlighting regions that are electron-rich or electron-poor, which is key to understanding intermolecular interactions and reaction mechanisms.

Computational Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra would be of significant interest. Such predictions rely on optimizing the molecular geometry and calculating the response of the molecule to external magnetic and electric fields.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions. For this compound, computational studies could be employed to investigate the mechanisms of various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed, providing critical information about reaction kinetics and feasibility.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

The substitution pattern of this compound presents interesting questions of regioselectivity in chemical reactions. Computational models can predict the most likely sites of reaction by analyzing the molecule's electronic and steric properties. For instance, calculations could determine which of the two bromine atoms is more susceptible to substitution, or predict the preferred site of addition to the quinoline (B57606) ring system.

Noncovalent Interactions and Intermolecular Forces in Molecular Assemblies

The arrangement of molecules in the solid state is governed by a complex interplay of noncovalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. While this compound does not have traditional hydrogen bond donors, the fluorine and bromine atoms, as well as the aromatic system, can participate in various noncovalent interactions. Theoretical studies could predict the nature and strength of these interactions, offering insights into the crystal packing and potential polymorphic forms of the compound.

Applications of 2,5 Dibromo 8 Fluoroquinoline As a Building Block in Synthetic Organic Chemistry

Precursor for the Synthesis of Novel Poly-substituted Quinoline (B57606) Derivatives

The dibromo substitution pattern of 2,5-Dibromo-8-fluoroquinoline makes it an excellent precursor for the synthesis of a variety of poly-substituted quinoline derivatives. The differential reactivity of the bromine atoms, influenced by their electronic and steric environments, can be exploited to achieve selective functionalization. The bromine at the C2 position is generally more susceptible to nucleophilic substitution and certain palladium-catalyzed cross-coupling reactions compared to the bromine at the C5 position. This difference in reactivity allows for a stepwise approach to introduce different substituents at each position.

For instance, through carefully controlled reaction conditions, one bromine atom can be selectively replaced, leaving the other intact for a subsequent transformation. This sequential functionalization is a powerful strategy for creating quinolines with multiple, distinct substituents, which would be challenging to achieve through other synthetic routes. Common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which allow for the introduction of aryl, alkynyl, and amino groups, respectively.

Table 1: Potential Sequential Functionalization of this compound

| Step | Reaction Type | Position Functionalized | Reagent Example | Product Type |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C2 | Arylboronic acid | 2-Aryl-5-bromo-8-fluoroquinoline |

This step-wise approach provides access to a vast chemical space of novel quinoline derivatives with tailored electronic and steric properties, which are of interest for various applications, including medicinal chemistry and materials science.

Intermediate in the Construction of Complex Heterocyclic Systems

Beyond the synthesis of substituted quinolines, this compound can serve as a key intermediate in the construction of more complex, fused heterocyclic systems. The bromine atoms can act as handles for intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core.

For example, a Sonogashira coupling at the C2 position with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) could be followed by an intramolecular cyclization to form a furan (B31954) or pyrrole (B145914) ring fused to the quinoline. Similarly, a double Heck reaction or a tandem Suzuki coupling-intramolecular cyclization sequence could be envisioned to build polycyclic aromatic systems incorporating the quinoline moiety. The fluorine atom at the C8 position can also influence the regioselectivity of these cyclization reactions and modify the electronic properties of the final heterocyclic system.

Role in the Development of New Organic Materials (e.g., Optoelectronic Materials, Chemical Sensors, Dyes)

The quinoline nucleus is a known fluorophore, and its derivatives are widely explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent dyes. The introduction of bromine and fluorine atoms in this compound provides a template for creating new organic materials with tailored photophysical and electronic properties.

The bromine atoms can be replaced with various aromatic and heteroaromatic groups via Suzuki or Stille coupling reactions to extend the π-conjugated system of the quinoline core. This extension of conjugation is a common strategy for tuning the absorption and emission wavelengths of fluorescent molecules, leading to the development of new dyes and optoelectronic materials. The electron-withdrawing nature of the fluorine atom at the C8 position can further modulate the electronic properties, potentially enhancing fluorescence quantum yields or creating materials with desirable charge-transport characteristics for OLED applications.

Furthermore, the reactive sites on this compound can be used to attach specific recognition units for the development of chemical sensors. For instance, a receptor for a particular ion or molecule could be introduced at the C2 or C5 position, and the binding event could be signaled by a change in the fluorescence of the quinoline core.

Table 2: Potential Applications in Organic Materials

| Application Area | Synthetic Strategy | Key Feature of this compound |

|---|---|---|

| Optoelectronic Materials | Suzuki/Stille Coupling | Extensible π-conjugation via C-Br bonds |

| Chemical Sensors | Site-selective functionalization | Introduction of recognition moieties |

Substrate for Methodology Development in Palladium-Catalyzed Reactions

Dibromo-substituted heterocyclic compounds like this compound are valuable substrates for the development and optimization of new synthetic methodologies, particularly in the field of palladium-catalyzed cross-coupling reactions. The presence of two reactive sites allows for the study of selectivity and reactivity in these complex transformations.

Researchers can use this compound to investigate the factors that control mono- versus di-functionalization in reactions such as Suzuki, Heck, or Sonogashira couplings. By systematically varying reaction parameters such as the catalyst, ligand, base, and solvent, the conditions for selective reaction at either the C2 or C5 position can be elucidated. This contributes to a deeper understanding of the reaction mechanisms and expands the synthetic chemist's toolbox for the selective synthesis of complex molecules.

For example, studies could focus on developing new ligand systems that exhibit high selectivity for the oxidative addition of palladium to one specific C-Br bond over the other. The insights gained from such studies using this compound as a model substrate would be broadly applicable to the selective functionalization of other polyhalogenated heterocyclic compounds.

Future Perspectives and Emerging Research Directions in Halogenated Fluoroquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted quinolines has traditionally relied on methods that can be resource-intensive and may generate significant waste. The future of synthesizing compounds like 2,5-Dibromo-8-fluoroquinoline is moving towards greener and more efficient protocols that prioritize atom economy, energy efficiency, and environmental benignity.

Modern synthetic strategies are increasingly replacing classical multi-step procedures. Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. rsc.org The development of novel MCRs could enable the rapid, one-pot synthesis of diverse quinoline (B57606) libraries from simple precursors. rsc.org

Metal-Catalyzed Annulation: Transition-metal catalysis, employing metals such as rhodium, ruthenium, and copper, has enabled the construction of the quinoline core through C-H activation and heteroannulation cascades. mdpi.com These methods provide access to functionalized quinolines that may be difficult to obtain through traditional means. mdpi.com

Mechanochemistry: Solvent-free mechanochemical processes, such as ball milling, represent a significant advance in sustainable synthesis. researchgate.net An iodine-mediated mechanochemical approach has been developed for the synthesis of multi-substituted quinolines, offering an environmentally benign alternative to solvent-based methods. researchgate.net

Continuous Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. A continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes has been demonstrated, showcasing a greener method that can be adapted for other quinoline derivatives. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. The Friedländer synthesis of quinolines, for instance, has been efficiently performed using a Nafion-mediated strategy under microwave conditions. mdpi.com

These advanced synthetic methods promise more sustainable and efficient pathways to halogenated fluoroquinolines, reducing the environmental impact and cost associated with their production.

Table 1: Comparison of Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Emerging Sustainable Synthesis |

|---|---|---|

| Principle | Stepwise condensation and cyclization reactions. | One-pot, cascade, or flow-based processes. |

| Catalysts | Often requires harsh acids or high temperatures. | Utilizes transition metals, organocatalysts, or mechanochemical energy. mdpi.comresearchgate.net |

| Solvents | Typically requires large volumes of organic solvents. | Aims for solvent-free conditions or use of green solvents like ethanol/water. researchgate.netbohrium.com |

| Efficiency | Can have moderate to good yields but may involve multiple steps. | High atom economy, reduced reaction times, and often higher yields. rsc.org |

| Sustainability | Can generate significant chemical waste. | Focus on minimizing waste and energy consumption. |

Exploration of Novel Reactivity Patterns and Catalytic Systems

The bromine atoms at the C-2 and C-5 positions of this compound are key functional handles for subsequent chemical modifications. Future research will focus on leveraging these sites to explore novel reactivity and develop new catalytic systems.

The C-Br bonds are particularly amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions. This reactivity allows for the introduction of a wide array of substituents (e.g., aryl, alkyl, vinyl groups), enabling the systematic modification of the molecule's electronic and steric properties.

A particularly innovative research direction is the development of catalytic antibiotics . This concept involves conjugating a fluoroquinolone scaffold to a catalytically active moiety, such as a metal complex, to enhance its biological function. nih.gov Researchers have designed fluoroquinolone-nuclease conjugates that can catalytically cleave DNA, presenting a strategy to overcome antimicrobial resistance. nih.govdocumentsdelivered.com The this compound core is an ideal starting point for creating such conjugates, using its reactive bromine sites for attaching catalytic warheads. These systems aim to achieve multiple turnovers of a therapeutic action, potentially allowing for lower dosages and reducing the likelihood of resistance development. nih.gov

Furthermore, the exploration of metal-free catalytic systems is gaining traction. Studies have shown that certain fluoroquinolone derivatives can cleave DNA under physiological conditions without a metal cofactor, operating through a proposed general base-general acid mechanism. nih.gov Designing derivatives of this compound that possess intrinsic catalytic activity is a challenging but promising frontier.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For halogenated fluoroquinolines, advanced computational modeling offers a path to rationally design molecules with desired properties, thereby reducing the trial-and-error nature of traditional chemical synthesis. nih.gov

Key applications of computational modeling in this field include:

Predicting Physicochemical Properties: In silico methods can accurately predict fundamental properties such as solubility and permeability, which are critical for the oral absorption of drug candidates. nih.gov This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles.

Molecular Docking and Binding Energy Calculations: Computational docking studies can simulate the interaction of fluoroquinolone derivatives with their biological targets, such as bacterial DNA gyrase. mdpi.comresearchgate.net By calculating binding energies, researchers can predict the inhibitory potential of novel compounds and understand the structural basis for their activity, even against resistant mutant enzymes. acs.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectral properties of molecules. nih.govresearchgate.net This information is vital for understanding reaction mechanisms and designing molecules with specific electronic characteristics.

Structure-Activity Relationship (SAR) Analysis: Computational approaches are central to understanding the relationship between a molecule's structure and its biological activity. mdpi.com By analyzing large datasets of compounds, models can be built to guide the design of new derivatives with enhanced potency and selectivity. mdpi.com

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising derivatives of this compound, saving time and resources while accelerating the discovery process. acs.org

Table 2: Application of Computational Tools in Fluoroquinoline Research

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Simulating ligand-protein binding. mdpi.com | Binding affinity, interaction modes with targets (e.g., DNA gyrase). researchgate.net |

| DFT Calculations | Analyzing electronic structure and reactivity. nih.gov | Reaction mechanisms, spectral properties, molecular orbital energies. researchgate.net |

| QSAR Modeling | Correlating chemical structure with biological activity. mdpi.com | Predictive models for antibacterial potency or other biological effects. |

| BCS Prediction | Estimating biopharmaceutical properties. nih.gov | Provisional classification of solubility and permeability. nih.gov |

Integration of Automated Synthesis and High-Throughput Screening in Derivatization

To fully explore the chemical space around the this compound scaffold, a rapid and efficient method for creating and testing large numbers of derivatives is required. The integration of automated synthesis with high-throughput screening (HTS) provides a powerful platform to achieve this.

The reactivity of the bromine atoms on this compound makes it an excellent substrate for automated parallel synthesis. Robotic systems can be programmed to perform arrays of cross-coupling reactions in microplates, reacting the dibromo-scaffold with a diverse library of building blocks (e.g., boronic acids, amines, thiols). This process can generate hundreds or thousands of unique derivatives in a short period.

Once synthesized, these compound libraries can be directly subjected to HTS, where they are tested for activity in a variety of biological or material-based assays. This combination of automated synthesis and HTS can rapidly identify "hit" compounds with desired properties, which can then be selected for further optimization. This approach dramatically accelerates the discovery cycle, enabling researchers to quickly navigate the vast landscape of possible chemical structures to find molecules with optimal function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dibromo-8-fluoroquinoline, and how can reaction conditions be optimized?

- Methodology :

- Start with a fluorinated quinoline precursor (e.g., 8-fluoroquinoline) and perform electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C).

- Optimize regioselectivity by employing directing groups (e.g., electron-withdrawing substituents) or Lewis acids like FeBr₃ to enhance bromination at the 2- and 5-positions .

- Purify via column chromatography or recrystallization, and confirm regiochemistry using -NMR and -NMR spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Store in airtight, light-resistant containers at 0–6°C to prevent decomposition .

- Neutralize waste with a reducing agent (e.g., sodium thiosulfate) before disposal to mitigate brominated byproduct hazards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use -, -, and -NMR to confirm substitution patterns and fluorine coupling constants .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from bromine .

- X-ray Crystallography : For unambiguous structural confirmation, refine diffraction data using SHELX software to resolve halogen-heavy atom positions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., para to fluorine or bromine substituents).

- Simulate transition states to evaluate activation energies for SNAr with amines or thiols, correlating with experimental kinetic data .

- Validate predictions via HPLC monitoring of reaction intermediates and substituent effects on reaction rates .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of halogenated quinolines?

- Methodology :

- Cross-validate X-ray data with spectroscopic evidence (e.g., NMR coupling constants) to confirm substituent positions.

- Use SHELXL’s twin refinement for handling twinned crystals or disorder in heavy-atom positions .

- Apply the Rfree cross-validation metric to assess model bias and ensure refinement robustness .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodology :

- Synthesize analogs via fluorine-amine exchange or alkylation at the 8-position to modulate electronic and steric profiles .

- Test derivatives against target enzymes (e.g., kinases or antimicrobial targets) using in vitro assays.

- Correlate substituent effects (e.g., bromine’s steric bulk vs. fluorine’s electronegativity) with bioactivity using multivariate regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.